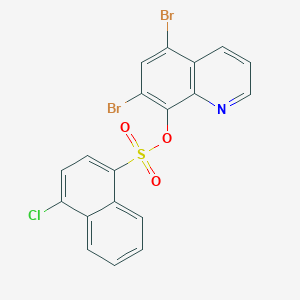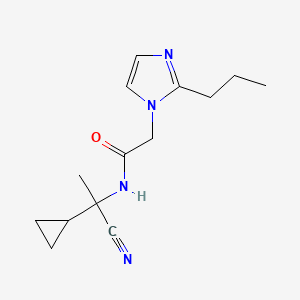![molecular formula C21H20FN3O B2940803 N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 1903705-27-0](/img/structure/B2940803.png)
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the fluoro-methylphenyl group: This step might involve a Friedel-Crafts acylation reaction.
Amidation reaction: The final step could be the formation of the amide bond through a reaction between an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
“N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the amide group to a corresponding nitrile or carboxylic acid.
Reduction: Reduction reactions could convert the bipyridine core to a more saturated system.
Substitution: Halogen atoms in the fluoro-methylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” would depend on its specific application. For instance, as a ligand, it might interact with metal centers through coordination bonds, influencing the reactivity and stability of the metal complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.
N-(2-pyridylmethyl)-3-(4-fluorophenyl)propanamide: A structurally similar compound with potential biological activity.
Uniqueness
“N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” is unique due to the specific substitution pattern on the bipyridine core and the presence of the fluoro-methylphenyl group, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-12-16(6-8-19(15)22)7-9-20(26)25-14-18-5-3-11-24-21(18)17-4-2-10-23-13-17/h2-6,8,10-13H,7,9,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRVWXABESANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2940723.png)
![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)
![ethyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2940726.png)
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)



![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)


